molecular formula C27H36N4O2 B2852742 N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide CAS No. 941959-08-6

N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide

Cat. No.: B2852742
CAS No.: 941959-08-6
M. Wt: 448.611
InChI Key: SRDUURAADMQSIA-UHFFFAOYSA-N
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Description

N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide is a chemical compound for research applications, supplied with a minimum purity of 90% . It is identified by the CAS Registry Number 941959-08-6 and has a molecular formula of C 27 H 36 N 4 O 2 , corresponding to a molecular weight of approximately 448.60 g/mol . The compound's structure features a 1,2,3,4-tetrahydroisoquinoline moiety linked to a dimethylaminophenyl group and a cyclohexyl-oxalamide chain, suggesting potential for diverse biological interactions. This product is listed as a key component in specialized chemical libraries intended for screening and discovery programs . Available in various quantities to suit different research scales, this product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order specific amounts, with pricing based on quantity .

Properties

IUPAC Name

N'-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O2/c1-30(2)24-14-12-21(13-15-24)25(31-17-16-20-8-6-7-9-22(20)19-31)18-28-26(32)27(33)29-23-10-4-3-5-11-23/h6-9,12-15,23,25H,3-5,10-11,16-19H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDUURAADMQSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCC2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the dihydroisoquinoline core.

    Introduction of the dimethylamino phenyl group: This step involves the alkylation of the dihydroisoquinoline intermediate with a dimethylamino benzyl halide under basic conditions.

    Cyclohexyl group attachment: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the intermediate.

    Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of oncology and neurology.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis draws parallels between the target compound and related molecules based on structural motifs, electronic properties, and inferred applications.

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Solubility Profile Applications/Properties
Target Compound Cyclohexyl, dimethylaminophenyl, tetrahydroisoquinolin Likely lipophilic Potential catalyst or bioactive agent
N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][Oms]₂) Tetramethyl, sulfonate Water-soluble Dual-functional catalyst for thioamidoalkyl-naphthol synthesis
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol Azo, phenylhydrazono, phenolic hydroxyl Solvent-dependent Dye/sensor applications; DFT-studied electronic properties

Key Findings:

Electronic Effects: The dimethylamino group in the target compound donates electrons via resonance, similar to the tetramethyl groups in [TMBSED][Oms]₂. However, the sulfonate groups in [TMBSED][Oms]₂ enhance water solubility and acidity, whereas the target’s cyclohexyl group promotes lipophilicity . Azo compounds like those in exhibit strong absorbance due to π-conjugation, whereas the target’s tetrahydroisoquinolin moiety may enable π-π stacking or cation-π interactions.

Catalytic Potential: [TMBSED][Oms]₂ acts as a Brønsted acid catalyst in thioamide synthesis, leveraging sulfonate protons . The target compound lacks acidic protons but may facilitate substrate binding via its amine and amide groups.

Solubility and Bioactivity: The cyclohexyl group in the target compound likely reduces aqueous solubility compared to [TMBSED][Oms]₂ but could improve membrane permeability in biological systems.

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound contains a carboxamide core (C=O linked to N), a cyclohexyl group, a dimethylaminophenyl moiety, and a tetrahydroisoquinoline fragment. These features enable hydrogen bonding (via the amide) and hydrophobic interactions (via aromatic and aliphatic groups), which are critical for target binding. The tetrahydroisoquinoline moiety may mimic natural alkaloids, suggesting potential interactions with neurotransmitter receptors or enzymes .

Q. What are standard protocols for synthesizing this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 4-(dimethylamino)benzaldehyde with a tetrahydroisoquinoline derivative to form an imine intermediate.
  • Step 2 : Reduction of the imine to a secondary amine.
  • Step 3 : Amidation with cyclohexyl ethanediamide using coupling agents like HATU or EDCl. Key parameters: Solvents (DMF or dichloromethane), temperature (0–60°C), and catalysts (e.g., DMAP). Monitor purity via HPLC (>95%) .

Q. How should researchers assess the compound’s stability during storage and handling?

  • Conduct accelerated stability studies under varied pH (3–9), temperatures (4°C, 25°C, 40°C), and humidity (40–75% RH).
  • Use LC-MS to detect degradation products (e.g., hydrolysis of the amide bond).
  • Store as a lyophilized powder at -20°C in inert atmospheres to minimize oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Design of Experiments (DOE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading, reaction time). For example, a 2³ factorial design can identify interactions between temperature, pH, and reagent stoichiometry.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound trisamine) to sequester reactive intermediates .

Q. How can contradictory results in biological assays (e.g., enzyme inhibition vs. cell-based activity) be resolved?

  • Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) for target stabilization.
  • Solubility Correction : Account for DMSO stock concentration effects by testing activity in low-DMSO (<0.1%) conditions.
  • Metabolite Screening : Use hepatocyte models to rule out off-target effects from metabolic byproducts .

Q. What computational strategies are effective for predicting this compound’s mechanism of action?

  • Molecular Dynamics (MD) Simulations : Simulate binding to putative targets (e.g., GPCRs or kinases) using AMBER or GROMACS. Focus on conformational changes in the tetrahydroisoquinoline moiety.
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to guide SAR.
  • AI-Driven Reaction Path Prediction : Use tools like ICReDD’s quantum chemical calculations to predict optimal reaction pathways for derivative synthesis .

Q. How can researchers design SAR studies to enhance selectivity against off-target proteins?

  • Fragment Replacement : Systematically substitute the cyclohexyl group with smaller (methyl) or bulkier (adamantyl) fragments to probe steric effects.
  • Bioisosteric Swaps : Replace the dimethylamino group with a pyrrolidine or piperazine ring to modulate basicity and hydrogen-bonding capacity.
  • Crystallography : Co-crystallize analogs with target proteins (e.g., cytochrome P450 isoforms) to identify critical binding motifs .

Q. What methodologies are recommended for analyzing pharmacokinetic (PK) properties in preclinical models?

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rodent) to estimate metabolic clearance.
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction, adjusting dosing regimens accordingly.
  • In Vivo PK : Administer IV/PO doses in rodents, collect serial plasma samples, and quantify via LC-MS/MS. Model data using non-compartmental analysis (NCA) .

Methodological Notes

  • Data Contradictions : If biological activity diverges between in vitro and in vivo models, validate assay conditions (e.g., redox interference from serum components) .
  • Safety Protocols : Adhere to chemical hygiene plans for handling amides and aromatic amines (e.g., PPE, fume hoods) .

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